BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)cyclopropane-1-carboxamide

Lipophilicity Drug Design Physicochemical Properties

1-(4-Chlorophenyl)cyclopropane-1-carboxamide (CAS 133284-47-6) is a cyclopropane-1-carboxamide derivative featuring a 4-chlorophenyl substituent at the 1-position of the strained cyclopropane ring. With a molecular weight of 195.65 g/mol and a calculated LogP of 1.86, this compound possesses a topological polar surface area (TPSA) of 43.09 Ų and one hydrogen bond donor plus one hydrogen bond acceptor.

Molecular Formula C10H10ClNO
Molecular Weight 195.65
CAS No. 133284-47-6
Cat. No. B2686920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)cyclopropane-1-carboxamide
CAS133284-47-6
Molecular FormulaC10H10ClNO
Molecular Weight195.65
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)Cl)C(=O)N
InChIInChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13)
InChIKeyVBXQDCQEXJOOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)cyclopropane-1-carboxamide (CAS 133284-47-6): A Differentiated Cyclopropane Carboxamide Building Block for Medicinal Chemistry and Agrochemical Synthesis


1-(4-Chlorophenyl)cyclopropane-1-carboxamide (CAS 133284-47-6) is a cyclopropane-1-carboxamide derivative featuring a 4-chlorophenyl substituent at the 1-position of the strained cyclopropane ring. With a molecular weight of 195.65 g/mol and a calculated LogP of 1.86, this compound possesses a topological polar surface area (TPSA) of 43.09 Ų and one hydrogen bond donor plus one hydrogen bond acceptor . The rigid cyclopropane core imparts conformational constraint, which is a critical design element in bioactive molecule development [1].

Why 1-(4-Chlorophenyl)cyclopropane-1-carboxamide Cannot Be Freely Substituted with In-Class Analogs: Physicochemical and Synthetic Rationale


Cyclopropane carboxamide derivatives bearing a 4-chlorophenyl group exhibit pronounced sensitivity to substituent position, connectivity, and functional group identity. The 1-position attachment of the carboxamide to the cyclopropane ring creates a quaternary carbon center with distinct steric and electronic properties compared to isomeric or functionally altered analogs. Even minor structural modifications—such as relocating the carboxamide from the cyclopropane 1-position to the nitrogen atom (as in N-aryl cyclopropanecarboxamides) or converting the amide to a carboxylic acid—result in measurable shifts in lipophilicity, hydrogen-bonding capacity, and synthetic reactivity [1]. These differences directly impact suitability for specific synthetic routes and biological target engagement, making indiscriminate substitution scientifically unsound for procurement decisions.

1-(4-Chlorophenyl)cyclopropane-1-carboxamide (CAS 133284-47-6) Product-Specific Quantitative Differentiation Evidence


Lipophilicity (LogP) Differentiation: 1-(4-Chlorophenyl)cyclopropane-1-carboxamide vs. N-(4-Chlorophenyl)cyclopropanecarboxamide and Carboxylic Acid Analog

The target compound exhibits a calculated LogP of 1.86, which is substantially lower than the LogP of its regioisomeric analog N-(4-chlorophenyl)cyclopropanecarboxamide (LogP 2.6) and the corresponding carboxylic acid derivative 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid (LogP 2.46) [1]. This ~0.6–0.74 log unit reduction in lipophilicity corresponds to an approximately 4–5.5-fold decrease in octanol-water partition coefficient, indicating significantly higher aqueous compatibility for the target carboxamide.

Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Quantitative Differentiation from N-Aryl Cyclopropanecarboxamide

The target compound has a TPSA of 43.09 Ų with one hydrogen bond donor (amide NH₂) and one hydrogen bond acceptor (amide C=O). In contrast, the regioisomer N-(4-chlorophenyl)cyclopropanecarboxamide has a TPSA of only 29.1 Ų . This 14 Ų increase in polar surface area for the target compound places it closer to the optimal range for oral bioavailability while the N-aryl analog falls below the commonly cited threshold of ~60 Ų for balanced permeability, potentially leading to excessive membrane penetration and different off-target profiles.

Polar Surface Area Membrane Permeability Bioavailability

Synthetic Utility and Documented Yield: Amidation of 1-(4-Chlorophenyl)cyclopropane-1-carboxylic Acid to the Target Carboxamide

The target carboxamide is directly accessible from 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid via CDI-mediated amidation with ammonium hydroxide in THF, achieving a documented isolated yield of 66% [1]. This established synthetic route positions the compound as a strategic intermediate for further derivatization, including conversion to the corresponding nitrile and downstream elaboration to triazole antifungal agents as described in US Patent 5,366,989 [1][2]. In contrast, the regioisomeric N-(4-chlorophenyl)cyclopropanecarboxamide requires a different synthetic entry (acylation of 4-chloroaniline) and lacks the quaternary carbon center necessary for the same downstream transformations.

Synthetic Intermediate Reaction Yield Process Chemistry

Scaffold Role in P-Selectin Inhibitor PSI-421: The 1-(4-Chlorophenyl)cyclopropyl Group as a Critical Pharmacophoric Element

The 1-(4-chlorophenyl)cyclopropyl substructure—directly derived from the target carboxamide scaffold—is a critical pharmacophoric element in PSI-421 (2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid), a preclinical P-selectin inhibitor. PSI-421 demonstrated marked improvement in aqueous solubility and pharmacokinetic properties compared to earlier analogs lacking the cyclopropyl substitution pattern, and showed oral efficacy in animal models of arterial and venous injury [1]. PSI-421 was selected as a preclinical development compound for potential treatment of atherosclerosis and deep vein thrombosis. In comparison, the N-aryl cyclopropanecarboxamide regioisomer and the carboxylic acid analog are not documented as precursors to any similarly advanced P-selectin inhibitor series.

P-Selectin Inhibition Cardiovascular Drug Discovery

Optimal Procurement and Application Scenarios for 1-(4-Chlorophenyl)cyclopropane-1-carboxamide (CAS 133284-47-6)


Medicinal Chemistry: P-Selectin Inhibitor Lead Optimization and Analog Generation

Research groups pursuing P-selectin inhibitors for cardiovascular indications should prioritize this specific carboxamide as a key building block. The 1-(4-chlorophenyl)cyclopropyl moiety is the pharmacophoric core of PSI-421, a preclinical candidate with demonstrated oral efficacy in vascular injury models . The target carboxamide provides a direct entry point for generating analogs through amide bond elaboration, nitrile conversion, or heterocycle annulation—synthetic pathways not accessible from the regioisomeric N-aryl cyclopropanecarboxamide [1].

Agrochemical Synthesis: Triazole Antifungal Agent Development

The target carboxamide is explicitly cited as a reactant in the synthesis of triazole-derivative antifungal agents (US Patent 5,366,989), with a documented 66% yield from the corresponding carboxylic acid . Agrochemical discovery teams developing fungicidal triazoles can procure this building block with confidence in the established synthetic route, avoiding the need to develop de novo chemistry for accessing the quaternary carbon cyclopropane scaffold [1].

Physicochemical Property-Driven Library Design: Balanced Lipophilicity and Polar Surface Area

For compound library designers seeking cyclopropane-containing fragments with moderate lipophilicity, this carboxamide offers a LogP of ~1.86 and TPSA of 43.09 Ų . This profile is distinct from the more lipophilic N-aryl regioisomer (LogP 2.6, TPSA 29.1 Ų) and the carboxylic acid analog (LogP 2.46), making it the preferred choice when aqueous solubility and balanced permeability are prioritized in fragment-based or property-guided library construction [1].

Antiproliferative Agent Research: 1-Phenylcyclopropane Carboxamide Derivative Series

The 1-phenylcyclopropane carboxamide scaffold, of which the target compound is the 4-chloro-substituted representative, has demonstrated effective inhibition of U937 human myeloid leukemia cell proliferation without cytotoxicity in vitro . Research groups exploring this chemotype for anticancer applications should select the 4-chlorophenyl variant for its distinct electronic properties conferred by the chlorine substituent, which can be further exploited through structure-activity relationship studies as described in the Heliyon 2023 derivative synthesis and evaluation [1].

Quote Request

Request a Quote for 1-(4-chlorophenyl)cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.